molecular formula C9H14N2OS B1448422 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol CAS No. 851233-56-2

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

Cat. No.: B1448422
CAS No.: 851233-56-2
M. Wt: 198.29 g/mol
InChI Key: ZZVUYAJMCLZPFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol moiety. One common synthetic route includes the reaction of 2-aminothiazole with cyclohexanone under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexanol moiety substituted with a thiazole ring, which is known for its significant reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9_9H14_{14}N2_2OS
Molecular Weight: 198.29 g/mol
IUPAC Name: this compound

The structure of this compound is characterized by the presence of both nitrogen and sulfur within the thiazole ring, which contributes to its unique chemical properties and biological activity.

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit significant biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. Studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties: The compound has also demonstrated efficacy against fungal species, making it a candidate for antifungal drug development .
  • Anticancer Potential: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π–π interactions, which can affect the activity of enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic pathways associated with disease processes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar thiazole-containing compounds is essential.

Compound NameStructure FeaturesUnique Aspects
2-AminothiazoleContains an amino group on thiazoleBasic structure without cyclohexanol
ThiazolidineFive-membered ring with sulfurDifferent ring structure
BenzothiazoleAromatic system fused with thiazoleGreater lipophilicity and stability

The combination of the cyclohexanol structure with the thiazole moiety in this compound imparts distinct reactivity and biological activities not found in other similar compounds.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antimicrobial Activity Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .
  • Anticancer Efficacy Research: In vitro studies have shown that compounds related to this thiazole derivative can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), indicating their potential role in cancer therapy .

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUYAJMCLZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
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1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol

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